Allyl 2-(2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Allyl 2-(2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrrole moiety, and finally, the attachment of the allyl group. Each step requires specific reagents and conditions, such as:
Thiazole Ring Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Pyrrole Synthesis: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Final Coupling: The final step involves coupling the synthesized intermediates under conditions that may include the use of catalysts like palladium or copper, and solvents such as dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-(2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thiazole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its various functional groups can interact with different biological targets, providing insights into biochemical processes.
Medicine
In medicinal chemistry, Allyl 2-(2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate could be investigated for its potential therapeutic properties. Its structure suggests possible activity as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups could impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of Allyl 2-(2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s various functional groups can form hydrogen bonds, hydrophobic interactions, and covalent bonds with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of the targets, leading to biological effects such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Allyl 2-(2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: This compound is unique due to its specific combination of functional groups and structural features.
2-(3,4-Dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl derivatives: These compounds share similar core structures but may lack the allyl or thiazole groups.
Thiazole derivatives: Compounds with the thiazole ring but different substituents on the ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the thiazole and pyrrole rings, along with the allyl group, makes it a versatile compound for various applications.
Biological Activity
Allyl 2-(2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C28H25FN2O7S with a molecular weight of approximately 552.58 g/mol. Its structure incorporates multiple functional groups, including thiazole, pyrrole, and methoxy phenyl moieties, which are known to influence biological activity.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C28H25FN2O7S |
Molecular Weight | 552.58 g/mol |
Key Functional Groups | Thiazole, Pyrrole, Methoxy Phenyl |
CAS Number | 617697-33-3 |
Anticancer Properties
Research indicates that compounds with thiazole and pyrrole structures exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of various signaling pathways, including the Bcl-2 family proteins, which regulate apoptosis.
- Case Study : A study on thiazole derivatives demonstrated that they could effectively inhibit the growth of cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia), showing IC50 values comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of electron-donating groups that enhance its interaction with microbial targets.
- In vitro Studies : Similar thiazole-based compounds have shown significant antibacterial and antifungal activities against a range of pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Candida albicans with promising results .
- Mechanism : The antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes involved in cell wall synthesis.
Antioxidant Activity
Compounds containing methoxy groups are often associated with antioxidant properties, which can protect cells from oxidative stress.
- Research Findings : Studies have demonstrated that thiazole derivatives exhibit strong free radical scavenging activity. This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative stress .
Drug Development Potential
Given its diverse biological activities, this compound represents a promising candidate for drug development in oncology and infectious disease therapy.
Safety and Toxicology
While preliminary studies show significant efficacy, further research is necessary to evaluate the safety profile and potential toxicity of this compound in vivo. Toxicological assessments are critical for determining the therapeutic index and guiding clinical applications.
Properties
CAS No. |
617697-33-3 |
---|---|
Molecular Formula |
C28H25FN2O7S |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H25FN2O7S/c1-6-11-38-27(35)25-15(3)30-28(39-25)31-22(16-9-10-19(36-4)20(13-16)37-5)21(24(33)26(31)34)23(32)17-8-7-14(2)18(29)12-17/h6-10,12-13,22,32H,1,11H2,2-5H3/b23-21+ |
InChI Key |
TURRYRITYKEGJO-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OC)OC)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OC)OC)O)F |
Origin of Product |
United States |
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